molecular formula C13H19N3O2 B2476176 N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide CAS No. 1384533-02-1

N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide

Cat. No.: B2476176
CAS No.: 1384533-02-1
M. Wt: 249.314
InChI Key: OFDCHEVXXSSZSX-UHFFFAOYSA-N
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Description

N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a cyclopropanecarbonyl group, making it a unique molecule for study in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1-(prop-2-yn-1-yl)piperidine with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropanecarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)pyridin-2-amines: Similar in structure but with a pyridine ring instead of a piperidine ring.

    Cyclopropanecarbonyl derivatives: Compounds with the cyclopropanecarbonyl group attached to different molecular frameworks.

Uniqueness

N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N'-(cyclopropanecarbonyl)-1-prop-2-ynylpiperidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-8-16-9-4-3-5-11(16)13(18)15-14-12(17)10-6-7-10/h1,10-11H,3-9H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCHEVXXSSZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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